molecular formula C17H17N3O B3007854 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea CAS No. 32585-51-6

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B3007854
CAS No.: 32585-51-6
M. Wt: 279.343
InChI Key: ZGQABPLJNQKODP-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQABPLJNQKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations: in Vitro Studies

Cellular and Molecular Mechanism of Action Studies

Biological Target Identification and Pathway Modulation

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov These enzymes, including topoisomerase I (Top1) and topoisomerase II (Top2), manage DNA supercoiling during replication and transcription. nih.govnews-medical.net The inhibition of these enzymes can lead to DNA damage and ultimately trigger apoptotic cell death in cancer cells. nih.gov The indole (B1671886) scaffold has been incorporated into molecules designed as topoisomerase inhibitors. For example, certain 3-methyl-2-phenyl-1H-indole derivatives have demonstrated a significant ability to inhibit human DNA topoisomerase II. nih.gov A strong correlation has been observed between the enzymatic inhibition by these compounds and their antiproliferative effects against cancer cell lines. nih.gov Topoisomerase inhibitors are broadly classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. nih.govnih.gov The potential for indole-based compounds to function as topoisomerase inhibitors underscores their relevance in the development of novel chemotherapeutic agents.

Cell Line-Based Biological Activity Assessments

A significant area of investigation for indole derivatives has been their potential as anticancer agents. Various studies have demonstrated the antiproliferative and cytotoxic effects of these compounds across a panel of human cancer cell lines. Structurally related indole compounds have shown activity against cervical cancer (HeLa), liver carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cells. researchgate.netresearchgate.netjksus.org The cytotoxic activity is typically dose-dependent, and the efficacy is often quantified by the half-maximal inhibitory concentration (IC50) value. mdpi.com For instance, novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives have been tested against these cell lines, revealing that modifications to the indole structure can significantly influence cytotoxicity. researchgate.net Similarly, other heterocyclic systems incorporating the indole moiety have been evaluated, showing promising results that support the continued exploration of this chemical class in oncology. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Indole-Related Compounds in Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
Benzimidazole Derivative (se-182) HepG2 15.58 jksus.org
Benzimidazole Derivative (se-182) A549 15.80 jksus.org
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivative HeLa 13.71 researchgate.net
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivative A549 9.42 researchgate.net
Sdy-1 HepG2 0.014 mdpi.com
Sdy-1 HeLa 0.00017 mdpi.com

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic microbes. researchgate.net Research has demonstrated that compounds such as 2-(1H-indol-3-yl)quinolines and 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Some of these derivatives have shown potent activity, with minimum inhibitory concentrations (MICs) below 1 µg/mL. mdpi.comnih.gov The activity extends to other pathogens as well, including Mycobacterium smegmatis (a model for Mycobacterium tuberculosis) and the fungal pathogen Candida albicans. mdpi.comnih.gov The structural versatility of the indole ring allows for the synthesis of derivatives with enhanced potency and a wider spectrum of activity, making them valuable leads in the development of new anti-infective drugs. mdpi.com

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound Class Pathogen MIC (µg/mL) Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one S. aureus (MRSA) 0.98 nih.gov
Indolylbenzo[d]imidazole (3ao) S. aureus (MRSA) < 1 mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole M. smegmatis 3.9 mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole C. albicans 3.9 mdpi.com
Indolobenzothiophene (3a) S. aureus (MRSA) 2 mdpi.com

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. mdpi.comfrontiersin.org While direct studies on the antimalarial activity of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea are not extensively documented in the reviewed literature, there is a strong precedent for the antiplasmodial potential of natural and synthetic compounds, including those used in traditional medicine. nih.govnih.gov For instance, constituents isolated from plants like Dacryodes edulis have demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. malariaworld.org One such compound, 3,3′,4-tri-O-methylellagic acid, exhibited an IC50 value of 0.63 μg/mL against the resistant Dd2 strain. malariaworld.org These findings suggest that diverse chemical scaffolds, including heterocyclic systems, are a valuable source for new antimalarial leads and justify the investigation of indole-urea compounds in this therapeutic area.

**Table 3: Antiplasmodial Activity of Selected Compounds against *P. falciparum***

Compound/Extract P. falciparum Strain IC50 (µg/mL) Reference
D. edulis hydroethanolic leaf extract 3D7 (sensitive) 3.10 malariaworld.org
D. edulis hydroethanolic leaf extract Dd2 (resistant) 3.56 malariaworld.org
3,3′,4-tri-O-methylellagic acid Dd2 (resistant) 0.63 malariaworld.org
E. sigmoidea ethanol (B145695) extract 3D7 (sensitive) 6.44 frontiersin.org
E. sigmoidea ethanol extract Dd2 (resistant) 7.53 frontiersin.org

A primary mechanism by which bacteria develop multidrug resistance (MDR) is through the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. frontiersin.org The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. frontiersin.org Research has identified that indole-containing compounds can function as efflux pump inhibitors (EPIs). nih.gov For example, the compound 5-nitro-2-phenyl-1H-indole has been shown to inhibit the NorA efflux pump in S. aureus, a pump known to confer resistance to fluoroquinolones. nih.gov By blocking these pumps, EPIs can increase the intracellular concentration of an antibiotic, thereby overcoming resistance. dntb.gov.uaelifesciences.org The ability of indole derivatives to modulate efflux pump activity highlights a crucial therapeutic application, potentially rejuvenating the utility of conventional antibiotics against resistant bacterial strains.

In Vitro Pharmacokinetic Profiling

The in vitro pharmacokinetic profiling of a new chemical entity is a critical component of early drug discovery, providing essential insights into its metabolic fate. While specific experimental data for this compound is not available in the public domain, this section outlines the standard preclinical investigations that would be undertaken to characterize its metabolic properties. The methodologies described are standard industry practices for evaluating the potential of a compound to advance through the development pipeline.

Metabolic Stability Assessments in Hepatic Microsomes and Hepatocytes

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. wuxiapptec.com These assessments are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netbioivt.com

The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the liver to metabolize a drug. nuvisan.com In these experiments, the test compound, such as this compound, would be incubated with either human or animal-derived hepatic microsomes or hepatocytes. nuvisan.com The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance. researchgate.net Compounds with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting they are less likely to be rapidly eliminated from the body. Conversely, compounds with low metabolic stability are quickly metabolized. wuxiapptec.com

Below is an illustrative data table showing typical results from a metabolic stability assay. Note: This data is representative and not specific to this compound.

SpeciesTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
HumanLiver Microsomes4515.4
RatLiver Microsomes2527.7
HumanHepatocytes6011.6
RatHepatocytes3519.8

Metabolite Identification and Characterization

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic byproducts. researchgate.netbioivt.com These studies are typically performed in parallel with metabolic stability assessments, using the same in vitro systems. wuxiapptec.com

Following incubation of the parent compound with liver microsomes or hepatocytes, the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites. wuxiapptec.comnih.gov The structural elucidation of these metabolites is achieved by comparing their mass spectra and fragmentation patterns with that of the parent compound. bioivt.com Common metabolic transformations include oxidation, hydroxylation, and glucuronidation. nih.gov

A comprehensive metabolite profile helps in several ways. It can guide the structural modification of a lead compound to improve its metabolic stability and can help in the design of subsequent toxicology studies by ensuring that animal models are exposed to the same major human metabolites. scispace.com

An example of a metabolite identification summary is provided below. Note: This data is illustrative and does not represent actual findings for this compound.

Metabolite IDProposed BiotransformationMass Shift from Parent
M1Monohydroxylation+16 Da
M2Dihydroxylation+32 Da
M3Glucuronide Conjugation+176 Da
M4N-dealkylation-28 Da

Reaction Phenotyping of Drug-Metabolizing Enzymes

Reaction phenotyping aims to identify the specific enzymes, primarily from the cytochrome P450 (CYP) superfamily, that are responsible for the metabolism of a drug candidate. criver.comspringernature.com This information is vital for predicting potential drug-drug interactions. nih.gov If a compound is metabolized by a single CYP enzyme, it is more susceptible to interactions with other drugs that inhibit or induce that enzyme. nih.gov

There are two common approaches to reaction phenotyping. nih.gov The first involves incubating the compound with a panel of recombinant human CYP enzymes, each expressing a single isoform (e.g., CYP3A4, CYP2D6, CYP2C9). springernature.com The rate of metabolism by each enzyme indicates its relative contribution.

The second approach utilizes human liver microsomes in the presence of selective chemical inhibitors for specific CYP isoforms. criver.com A significant reduction in the metabolism of the test compound in the presence of a particular inhibitor points to the involvement of the corresponding enzyme. criver.com

The following table provides a hypothetical outcome of a reaction phenotyping study. Note: The data is for illustrative purposes and is not based on experimental results for this compound.

CYP IsoformRecombinant Enzyme Activity (% of Total Metabolism)Inhibition by Selective Inhibitor (% Inhibition)
CYP1A2<5%8%
CYP2C915%20%
CYP2C1910%12%
CYP2D65%7%
CYP3A465%75%

Preclinical Pharmacological Investigations: in Vivo Studies Animal Models

Efficacy Assessments in Disease Models

In vivo studies using animal models are crucial for determining the potential therapeutic efficacy of a compound before it can be considered for human trials. This section reviews the available data on 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea across several disease models.

Anticancer Efficacy in Xenograft Models

A comprehensive search of scientific literature did not yield any specific studies evaluating the anticancer efficacy of this compound in in vivo xenograft models. While other derivatives containing indole (B1671886) and urea (B33335) moieties have been investigated as potential anticancer agents, specific data for this compound in animal cancer models is not publicly available. rsc.orgmdpi.commdpi.commdpi.com

Antimicrobial Efficacy in Animal Infection Models

There are no available published studies detailing the in vivo antimicrobial efficacy of this compound in established animal infection models. Although the broader class of indole derivatives has been a source of investigation for new antimicrobial agents, specific in vivo data for this compound is currently lacking in the scientific literature. nih.govmdpi.comresearchgate.net

Anti-inflammatory Efficacy in Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

Specific in vivo studies assessing the anti-inflammatory effects of this compound in standard inflammatory models, such as the carrageenan-induced paw edema model, have not been reported in the available literature. However, research on structurally related indole-based compounds has shown activity in this model. For instance, an indole-based chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was evaluated in a carrageenan-induced rat paw edema model and demonstrated significant dose-dependent inhibition of paw swelling, with a maximum inhibition of 78.45%. nih.gov Another related indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), also demonstrated a reduction in acute paw inflammation in the same model. nih.gov These findings for related structures suggest a potential avenue for future investigation, but direct evidence for this compound is absent.

Antimalarial Efficacy in Parasite-Infected Animal Models (e.g., Plasmodium berghei-infected mice)

A thorough review of published research reveals no specific studies on the in vivo antimalarial efficacy of this compound in parasite-infected animal models, including the widely used Plasmodium berghei-infected mouse model. researchgate.netnih.govnih.gov

Evaluation in Models of Neurological Disorders (e.g., Huntington's Disease)

There is no scientific literature available that evaluates the efficacy of this compound in animal models of neurological disorders, including models of Huntington's Disease. nih.govamegroups.cn While indole-containing compounds have been explored for various neuroprotective properties, in vivo data for this specific molecule in the context of neurological disease models is not available. nih.govresearchgate.netmdpi.comnih.gov

In Vivo Pharmacokinetic and Pharmacodynamic Correlations

No specific in vivo pharmacokinetic (PK) or pharmacodynamic (PD) studies for this compound have been published. Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the relationship between its concentration in the body and its pharmacological effect in animal models, are currently unavailable. nih.govnih.govnih.govmdpi.commdpi.com

Structure Activity Relationship Sar and Computational Studies

Structure-Activity Relationship (SAR) Elucidation

SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are responsible for its biological effects. For 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea, this has involved modifications to the indole (B1671886) ring, the phenylurea portion, and the ethyl linker connecting them.

The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically influence the pharmacological profile of the parent compound. Modifications at various positions of the indole ring in analogs of this compound have revealed that both the type and position of the substituent are critical for activity.

Research into related indole derivatives has shown that substitutions at positions 4, 5, 6, and 7 of the indole ring can modulate potency. For instance, in one study on indole-based CysLT1 antagonists, it was found that substitution at position 4 of the indole ring was generally unfavorable for activity. nih.gov Conversely, substitutions at the 7-position proved to be the most favorable. nih.gov Halogenation of the indole ring has also been explored, with fluorine-substituted derivatives often demonstrating greater potency than their chlorine-substituted counterparts. nih.gov Methoxy groups have also been shown to be favorable, particularly at the 7-position. nih.gov

Modification PositionSubstituent TypeImpact on Activity
Position 4VariousGenerally unfavorable, leads to decreased potency. nih.gov
Position 5Halogen (e.g., Iodo)Can lead to significant activity, as seen in some indolylquinazolinones.
Position 7Methoxy (OCH₃)Most favorable position for this substituent, enhancing potency. nih.gov
VariousFluorine vs. ChlorineFluorine substitution is often more potent than chlorine substitution. nih.gov

This table summarizes general findings on indole moiety substitutions from related derivative classes.

The phenylurea moiety serves as a crucial hydrogen-bonding domain and its aromatic ring offers a site for modifications that can influence binding affinity, selectivity, and pharmacokinetic properties. Studies on various phenylurea-containing compounds, including those with an indole core, have highlighted the importance of the substitution pattern on the phenyl ring.

Modification PositionSubstituent TypeImpact on Activity
Position 4Trifluoromethyl (-CF₃)Significantly enhances inhibitory potency.
Position 4Bromo (-Br)Associated with good anticancer activity in related urea (B33335) analogs. researchgate.net
Position 4Nitro (-NO₂)Often used as a synthetic intermediate for reduction to an amino group.
Position 4Amino (-NH₂)Can serve as a point for further chemical elaboration.

This table summarizes key findings on phenylurea moiety substitutions from the parent compound and related analogs.

The ethyl linker connecting the indole and phenylurea moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. While specific SAR studies on varying the linker length of this compound are not extensively detailed in the literature, the principles of linker modification are well-established in medicinal chemistry.

Systematic chemical modification of linkers can have a significant impact on the tumor-targeting and pharmacokinetic properties of molecules. nih.gov Strategies often involve altering the length, rigidity, and polarity of the linker. For example, replacing a flexible alkyl chain with a more rigid element, such as a cyclic structure or an unsaturated bond, can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target. Conversely, increasing the flexibility or length of the linker might be necessary to span a larger distance within a binding pocket. In other molecular scaffolds, replacing a cyanoguanidine linker with a urea or thiourea (B124793) linker has been shown to significantly alter potency, demonstrating that the chemical nature of the linker itself is a key determinant of activity.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the molecular interactions that govern the activity of compounds like this compound. Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights that complement experimental SAR data.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. For indole-phenylurea derivatives, docking studies have been instrumental in elucidating potential binding modes and identifying key interactions with amino acid residues in the active site of various targets.

These simulations frequently reveal that the urea portion of the molecule acts as a critical hydrogen bond donor and acceptor, forming interactions with polar residues in the binding pocket. The indole ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. For instance, docking studies of indole derivatives against the Pim-1 kinase have highlighted the vital role of interactions with specific residues such as Glu 121 for binding. nih.gov Similarly, docking of other indole-based compounds into the active site of DNA gyrase has shown crucial hydrogen bonding and hydrophobic interactions. nih.gov These predictive models allow for the virtual screening of new analogs and help prioritize synthetic efforts.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein upon binding. uzh.ch

In studies of related indole derivatives, MD simulations have been performed to confirm the stability of the ligand-protein complex. nih.govsci-hub.ru A key metric used in these simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) indicates that the ligand remains securely bound in its predicted orientation. sci-hub.ru These simulations can also reveal the importance of water molecules in mediating interactions and provide a more complete picture of the thermodynamic and kinetic profiles of the binding event. uzh.chsci-hub.ru Conformational analysis from MD simulations can identify the most populated and energetically favorable shapes of the molecule, which is crucial for understanding its bioactive conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives related to this compound, QSAR studies are instrumental in predicting the biological potency of new analogs and guiding the optimization of lead compounds. neliti.comnih.gov These models rely on calculating molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic features.

In studies of related phenylurea and indole derivatives, multiple linear regression (MLR), artificial neural networks (ANN), and other statistical methods are employed to build predictive QSAR models. neliti.com Research on diaryl urea derivatives has shown that descriptors related to molecular size, degree of branching, aromaticity, and polarizability significantly influence inhibitory activity. nih.gov For instance, a QSAR study on N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, which share the phenylurea core, identified key structural requirements for inhibiting tyrosine kinases like VEGFR-2. nih.gov The derived model indicated that reduced hydrophobicity, minimized steric hindrance at the ortho-position, and the absence of a hydrogen-bond acceptor at the para-position were favorable for enhanced activity. nih.gov

Furthermore, QSAR models developed for other classes of indole derivatives have successfully predicted their anti-proliferative effects. neliti.com These models often incorporate a combination of electronic descriptors calculated using methods like Density Functional Theory (DFT) and topological descriptors that describe the molecular structure. neliti.com For N-benzoyl-N'-phenylthiourea compounds, a QSAR equation highlighted the critical role of lipophilicity (represented by the descriptor π) in determining cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.id The insights gained from such models are invaluable for the rational design of new this compound derivatives with potentially improved therapeutic profiles.

Table 1: Key Molecular Descriptors in QSAR Models for Phenylurea and Indole Derivatives
Descriptor ClassSpecific Descriptor ExampleInfluence on Biological ActivityReference
HydrophobicLogP / πOften correlated with cell membrane permeability and target binding; optimal value is typically sought. nih.govubaya.ac.id
ElectronicDipole Moment, Atomic ChargesInfluences electrostatic interactions and hydrogen bonding with the target protein. Negative field effects can be advantageous. neliti.comnih.gov
Steric/TopologicalMolar Refractivity, Molecular Volume, Branching IndexDetermines the fit of the molecule within the binding pocket; steric hindrance can be detrimental. nih.govnih.gov
StructuralPresence/Absence of specific functional groups (e.g., H-bond donors/acceptors)Specific groups at certain positions can either enhance or diminish activity through direct interactions with the receptor. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules like this compound. tandfonline.commdpi.com DFT calculations provide deep insights into the distribution of electrons and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com

For related indole and phenylurea structures, DFT studies have been used to optimize molecular geometries and calculate various electronic properties. shd-pub.org.rsasianpubs.org The analysis of HOMO and LUMO distributions reveals the likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov In many indole derivatives, the HOMO is often localized over the electron-rich indole ring system, while the LUMO may be distributed across other parts of the molecule, such as the phenylurea moiety. mdpi.comnih.gov This separation of frontier orbitals is key to understanding the molecule's interaction with biological targets.

DFT calculations also allow for the determination of global reactivity descriptors, which quantify the chemical behavior of the molecule. mdpi.com These descriptors, derived from HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.commdpi.com For example, studies on phenylurea herbicides have used DFT to analyze the ionic character of the carbon-nitrogen bond within the urea linkage and to correlate electronic properties with observed activity. shd-pub.org.rsshd-pub.org.rs Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions. tandfonline.com

Table 2: Representative Global Reactivity Descriptors Calculated via DFT for Related Heterocyclic Compounds
ParameterSymbolFormulaSignificanceReference
HOMO EnergyEHOMO-Indicates electron-donating ability. mdpi.comespublisher.com
LUMO EnergyELUMO-Indicates electron-accepting ability. mdpi.comespublisher.com
Energy GapΔEELUMO - EHOMOCorrelates with chemical reactivity and stability. nih.govespublisher.com
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.commdpi.com
Electronegativityχ-(ELUMO + EHOMO) / 2Measures the power of an atom/molecule to attract electrons. mdpi.com
Electrophilicity Indexωχ2 / (2η)Quantifies the electrophilic nature of a molecule. mdpi.commdpi.com

Cheminformatics and Bioinformatics Analyses for Compound Library Design and Data Interpretation

Cheminformatics and bioinformatics are essential disciplines for modern drug discovery, enabling the efficient design of compound libraries and the interpretation of complex biological data. For scaffolds like this compound, these computational approaches facilitate the exploration of chemical space and the identification of novel derivatives with high potential for biological activity. mdpi.com

Compound library design often begins with a fragment-based approach, where core scaffolds like indole and phenylurea, known for their biological relevance, are combined to generate novel molecular templates. mdpi.com Cheminformatics tools, such as self-organizing maps (SOM), can be used to visualize the chemical diversity of existing compound collections, like marine natural products, to identify "privileged structures" that are frequently associated with biological activity. mdpi.com This analysis can guide the synthesis of a focused library of new indole derivatives.

Virtual screening is a key technique used to computationally screen large databases of compounds against a specific biological target. This process often involves molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a protein. mdpi.comsemanticscholar.org For instance, derivatives can be docked into the active site of a target kinase to predict their binding mode and prioritize candidates for synthesis. mdpi.com Furthermore, cheminformatics platforms are used to calculate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for designed compounds, helping to eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process. semanticscholar.org By integrating these computational strategies, researchers can rationally design libraries of this compound analogs, maximizing the potential for discovering potent and selective drug candidates while minimizing synthetic effort.

Table 3: Application of Cheminformatics and Bioinformatics in the Study of Indole Derivatives
TechniqueDescriptionApplication in Compound Library Design & Data InterpretationReference
Molecular DockingPredicts the binding mode and affinity of a small molecule to a macromolecular target.Prioritizes compounds for synthesis; explains observed SAR by visualizing ligand-receptor interactions. mdpi.comsemanticscholar.org
Virtual ScreeningComputationally screens large libraries of compounds to identify those most likely to bind to a drug target.Identifies novel hit compounds from virtual libraries based on the indole-phenylurea scaffold. semanticscholar.org
Chemical Space AnalysisVisualizes the diversity and distribution of compounds based on their structural features.Identifies under-explored regions of chemical space for designing novel compound libraries. mdpi.com
ADMET PredictionUses computational models to predict the pharmacokinetic and toxicity profiles of molecules.Filters out compounds with poor drug-like properties before synthesis, saving time and resources. semanticscholar.org
Fragment-Based DesignBuilds lead compounds by linking small molecular fragments that bind to the target.Guides the rational combination of scaffolds like indole and phenylurea to create potent inhibitors. mdpi.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Indole-Urea Scaffolds

The indole-urea framework has a well-documented history of interacting with a variety of biological targets, including kinases, tubulin, and indoleamine 2,3-dioxygenase-1 (IDO1). nih.govmdpi.comresearchgate.net However, ongoing research continues to unveil new potential targets, expanding the therapeutic horizon for compounds like 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea. The exploration into these novel targets is driven by the need for more effective treatments for cancers, neurodegenerative diseases, and inflammatory conditions. researchgate.neteurekaselect.com

Emerging areas of interest for indole-urea scaffolds include:

Modulators of Protein-Protein Interactions: Many disease pathways are driven by complex protein-protein interactions (PPIs). The indole-urea scaffold can be adapted to disrupt these interactions. For example, derivatives are being investigated as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis and are often overexpressed in cancer cells. mdpi.comorientjchem.org

Epigenetic Targets: There is growing interest in indole (B1671886) derivatives as modulators of epigenetic enzymes like histone deacetylases (HDAC) and sirtuins. mdpi.com These enzymes play a critical role in gene expression and are implicated in both cancer and neurodegenerative disorders. The structural features of the indole-urea core could be optimized to achieve potent and selective inhibition of specific epigenetic targets.

Innate Immunity Pathway Modulators: The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Dysregulation of this pathway is linked to autoimmune diseases and cancer. Recently, a structure-activity relationship (SAR) study was performed on indol-3-yl-N-phenylcarbamic amides as potent inhibitors of the STING (stimulator of interferon genes) protein, highlighting a novel immunomodulatory role for this class of compounds. nih.gov

Metabolic Enzymes: Beyond IDO1, other metabolic enzymes have emerged as potential targets. Soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, has been successfully targeted by dual-action inhibitors derived from an indoline (B122111) scaffold, a close relative of indole. acs.org This suggests that indole-urea compounds could be developed to target metabolic pathways involved in inflammation and other diseases.

The table below summarizes some of the novel and emerging biological targets for indole-based scaffolds.

Target ClassSpecific Example(s)Associated Disease Area(s)
Apoptosis RegulatorsB-cell lymphoma-2 (Bcl-2)Cancer
Epigenetic ModulatorsHistone Deacetylases (HDACs), SirtuinsCancer, Neurodegenerative Diseases
Innate ImmunityStimulator of Interferon Genes (STING)Autoimmune Disorders, Cancer
Metabolic EnzymesSoluble Epoxide Hydrolase (sEH)Inflammatory Diseases
Discoidin Domain ReceptorsDDRsCancer

Development of Multi-Target Directed Ligands based on this compound

Complex multifactorial diseases such as cancer and Alzheimer's disease often involve the dysregulation of multiple biological pathways. researchgate.net This complexity is a major reason for the failure of single-target drugs. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising therapeutic strategy to address this challenge. nih.gov The this compound scaffold is an excellent starting point for designing MTDLs due to the distinct functionalities of its indole and phenylurea components, which can be independently modified to interact with different targets. nih.govrsc.org

Future research in this area will likely focus on several key strategies:

Hybrid Molecule Design: This involves combining the pharmacophoric elements of this compound with moieties known to inhibit other relevant targets. For instance, in Alzheimer's disease research, indole-urea derivatives have been designed to dually inhibit cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/B), addressing both symptomatic relief and neuroprotection. rsc.org Similarly, combining the indole-urea scaffold with a known kinase inhibitor fragment could yield a dual-action anticancer agent. mdpi.com

Dual Kinase Inhibition: Many cancers are driven by redundant or interconnected signaling pathways mediated by protein kinases. Indole-based compounds have been developed as dual inhibitors of targets like EGFR/VEGFR-2 and BRAFV600E/EGFR. mdpi.comnih.gov By modifying the substitution patterns on the phenyl and indole rings of this compound, it may be possible to create a single molecule that simultaneously blocks multiple kinases, potentially leading to a more potent and durable antitumor response.

Targeting Neurodegeneration and Inflammation: In neurodegenerative diseases, a combination of targets is often implicated, including protein aggregation, oxidative stress, and neuroinflammation. Phenylurea derivatives have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), both of which are involved in the pathophysiology of Alzheimer's disease. nih.gov Designing an indole-urea MTDL that also incorporates anti-inflammatory or antioxidant properties could offer a more holistic treatment approach.

The following table presents examples of dual-target inhibitors based on indole or urea (B33335) scaffolds, illustrating the potential for MTDL development.

Compound ScaffoldDual TargetsTherapeutic Area
Indole-UreaMonoamine Oxidase (MAO-A/B) & Cholinesterases (AChE/BuChE)Alzheimer's Disease
Indole-CarboxamideEGFR & VEGFR-2Cancer
Benzothiazole-UreaCasein Kinase 1 (CK1) & ABADAlzheimer's Disease
Indoline5-Lipoxygenase (5-LOX) & Soluble Epoxide Hydrolase (sEH)Inflammation

Advanced Computational Modeling for Optimized Compound Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, enabling the rapid and cost-effective design and optimization of new therapeutic agents. espublisher.comnih.gov For a molecule like this compound, computational methods can provide profound insights into its interactions with biological targets and guide the synthesis of more potent and selective analogs.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies can elucidate how the indole ring, the ethyl linker, and the phenylurea moiety fit into the active site of a target like a kinase or IDO1. espublisher.comresearchgate.net These studies can reveal key hydrogen bonds and hydrophobic interactions, guiding modifications to enhance binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. espublisher.com By developing a QSAR model for a series of this compound analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. espublisher.com This can help refine the binding poses predicted by molecular docking and provide a more accurate estimation of binding free energy.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model derived from active indole-urea compounds can be used to screen large virtual libraries of molecules to identify new and structurally diverse compounds with the potential to hit the same target.

These computational tools allow for a rational, structure-based design approach, moving beyond traditional trial-and-error synthesis. nih.gov They help in understanding SAR, predicting pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and optimizing lead compounds for enhanced efficacy and reduced off-target effects. rsc.orgespublisher.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of treatment for complex diseases like cancer, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. nih.gov The unique biological activities of the indole-urea scaffold make this compound and its derivatives promising candidates for investigation in synergistic combination with existing drugs.

Future research could focus on:

Overcoming Chemotherapy Resistance: A major challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps that remove chemotherapeutic agents from cancer cells. Indole derivatives have shown the potential to modulate MDR, sensitizing cancer cells to treatment. mdpi.com Investigating the combination of an indole-urea compound with a standard chemotherapeutic agent could reveal a synergistic effect, where the indole-urea derivative enhances the intracellular concentration and efficacy of the co-administered drug.

Combination with Immunotherapy: IDO1 inhibitors, a class to which some indole-urea compounds belong, are being actively explored in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). espublisher.com The rationale is that by blocking the immunosuppressive tumor microenvironment via IDO1 inhibition, the efficacy of checkpoint inhibitors can be significantly enhanced.

Synergistic Targeting of Signaling Pathways: Combining a molecule that targets a specific pathway with another drug that hits a complementary or downstream target can lead to a powerful synergistic effect. For example, an indole-urea derivative that inhibits a specific kinase could be combined with another agent that blocks a different node in the same or a parallel oncogenic signaling cascade. Bakherad et al. designed novel indole derivatives based on the concept of multi-target compounds having a synergistic impact to create more effective cytotoxic agents. nih.gov

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